6-Fluoro-7-trifluoromethyl-quinoline-3-carboxylic acid ethyl ester
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Overview
Description
6-Fluoro-7-trifluoromethyl-quinoline-3-carboxylic acid ethyl ester is a fluorinated quinoline derivative. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly due to their biological activities. The incorporation of fluorine atoms into the quinoline structure often enhances the biological activity and stability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-7-trifluoromethyl-quinoline-3-carboxylic acid ethyl ester typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino benzotrifluoride with ethyl 3-oxobutanoate under acidic conditions, followed by cyclization and fluorination steps .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted quinolines depending on the nucleophile used.
Scientific Research Applications
6-Fluoro-7-trifluoromethyl-quinoline-3-carboxylic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antibacterial and antineoplastic properties.
Industry: Utilized in the development of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 6-Fluoro-7-trifluoromethyl-quinoline-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. For instance, in antibacterial applications, it may inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication. This inhibition prevents bacterial cell division and leads to cell death .
Comparison with Similar Compounds
7-Fluoro-4-chloroquinoline: Another fluorinated quinoline with similar biological activities.
5,6,7,8-Tetrachloroquinoline: Known for its use in various substitution reactions.
Fluoroquinolones: A class of antibiotics with a broad spectrum of activity
Uniqueness: 6-Fluoro-7-trifluoromethyl-quinoline-3-carboxylic acid ethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluoro and trifluoromethyl groups enhances its stability and activity compared to other quinoline derivatives .
Properties
Molecular Formula |
C13H9F4NO2 |
---|---|
Molecular Weight |
287.21 g/mol |
IUPAC Name |
ethyl 6-fluoro-7-(trifluoromethyl)quinoline-3-carboxylate |
InChI |
InChI=1S/C13H9F4NO2/c1-2-20-12(19)8-3-7-4-10(14)9(13(15,16)17)5-11(7)18-6-8/h3-6H,2H2,1H3 |
InChI Key |
GAYGCLKRZQPIPD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=C(C(=CC2=C1)F)C(F)(F)F |
Origin of Product |
United States |
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